molecular formula C19H21BrClN3O3S2 B2743002 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215465-56-7

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2743002
CAS RN: 1215465-56-7
M. Wt: 518.87
InChI Key: KSIYTGUSMGGVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H21BrClN3O3S2 and its molecular weight is 518.87. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

The compound serves as a key building block in the synthesis of penoxsulam , a potent herbicide. Penoxsulam effectively controls broadleaf weeds and sedges in rice paddies and other aquatic environments. Its mode of action involves inhibiting the enzyme acetolactate synthase (ALS), which disrupts amino acid biosynthesis in target plants. Researchers continue to explore derivatives of this compound for enhanced herbicidal activity and environmental safety .

Fluorescent Probes in Bioimaging

The benzothiazole and benzofuran moieties in this compound make it an excellent candidate for developing fluorescent probes. By attaching fluorophores to these functional groups, scientists can create blue-green fluorescent molecules. These probes are valuable tools for visualizing cellular processes, detecting specific proteins, and studying intracellular dynamics. Their applications span from cancer research to drug discovery .

Photodynamic Therapy (PDT) Agents

The sulfonamide group in the compound can be modified to incorporate photosensitizers. These photosensitizers generate reactive oxygen species upon exposure to light, selectively damaging cancer cells. Researchers investigate their use in photodynamic therapy (PDT) for treating various cancers. The compound’s unique structure may contribute to improved PDT efficacy and reduced side effects .

Chemical Biology: Target Identification

Researchers can use the compound as a chemical probe to identify protein targets. By modifying its structure and introducing affinity tags, they can selectively label proteins in complex biological samples. This approach aids in understanding cellular pathways, drug interactions, and disease mechanisms.

These applications highlight the versatility and potential impact of this compound across diverse scientific disciplines. As research continues, we anticipate further discoveries and innovations related to its unique properties. 🌟

properties

IUPAC Name

2-(benzenesulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2.ClH/c1-22(2)10-11-23(19-21-16-9-8-14(20)12-17(16)27-19)18(24)13-28(25,26)15-6-4-3-5-7-15;/h3-9,12H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIYTGUSMGGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride

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